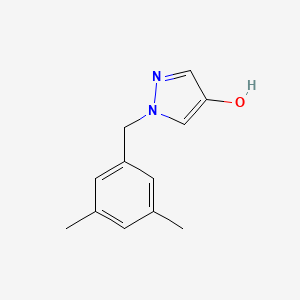

1-(3,5-Dimethyl-benzyl)-1H-pyrazol-4-ol

描述

属性

IUPAC Name |

1-[(3,5-dimethylphenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-3-10(2)5-11(4-9)7-14-8-12(15)6-13-14/h3-6,8,15H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBFBIRXGFYHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CN2C=C(C=N2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation Approach

One of the most common synthetic routes involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazines under acidic catalysis. In this method:

- The reaction typically uses acids such as acetic acid or p-toluenesulfonic acid as catalysts.

- The process yields the pyrazole ring with the benzyl substituent at position 1 and methyl groups at positions 3 and 5.

- The hydroxyl group at position 4 is introduced through the cyclization mechanism or subsequent oxidation steps.

This method is favored for its simplicity and good yields of the desired pyrazol-4-ol derivative.

N-Alkylation of 3,5-Dimethylpyrazol-4-ol

Another widely used approach is the N-alkylation of 3,5-dimethylpyrazol-4-ol with benzyl halides:

- 3,5-Dimethylpyrazol-4-ol is reacted with 3,5-dimethylbenzyl chloride or bromide in the presence of a base such as sodium hydride.

- The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (typically 80–100°C).

- This method directly installs the 3,5-dimethylbenzyl group at the nitrogen atom of the pyrazole ring.

This route is advantageous for introducing diverse benzyl substituents and is commonly used for preparing derivatives for further functionalization.

Palladium-Catalyzed Multi-Component Coupling

Industrial synthesis sometimes employs palladium-catalyzed four-component coupling reactions involving:

- Terminal alkynes

- Hydrazine

- Carbon monoxide

- Aryl iodides (including 3,5-dimethylbenzyl iodide)

This method provides an efficient and scalable route, optimizing yield and purity by using catalytic systems under controlled conditions. It allows for the direct formation of pyrazole derivatives with high selectivity and fewer by-products.

Direct Preparation from Primary Amines

A novel and elegant method reported involves the direct preparation of N-substituted pyrazoles from primary aromatic amines:

- The method uses primary aromatic amines (such as 3,5-dimethylbenzylamine) as limiting reagents.

- It avoids the need for hydrazine derivatives or multistep functionalizations.

- The reaction proceeds under mild conditions without inorganic reagents, using commercially available amination reagents.

- Key reaction parameters such as solvent, temperature, and reagent proportions are optimized to achieve yields around 44% for related pyrazoles.

This method is notable for its operational simplicity and potential for broad substrate scope, including aromatic amines with methyl substitutions.

Reaction Conditions and Optimization

| Method | Key Reagents/Conditions | Temperature | Solvent | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | α,β-unsaturated aldehydes/ketones + substituted phenylhydrazine + acid catalyst (acetic acid or p-toluenesulfonic acid) | Reflux or room temp | Usually ethanol or acetic acid | Moderate to high | Acid catalysis critical; good for substituted pyrazoles |

| N-Alkylation | 3,5-Dimethylpyrazol-4-ol + 3,5-dimethylbenzyl chloride + NaH | 80–100°C | DMF | Good | Base-promoted alkylation; requires dry conditions |

| Pd-Catalyzed Four-Component Coupling | Terminal alkyne + hydrazine + CO + aryl iodide + Pd catalyst | Mild to moderate heat | Various (optimized) | High | Industrial scale; efficient and selective |

| Direct from Primary Amines | Primary aromatic amine + amination reagent | 0°C initial, then heat | Solvent optimized (e.g., acetonitrile) | ~44 (reported) | Mild, metal-free, avoids hydrazine; operationally simple |

Purification Techniques

- Column chromatography and recrystallization are standard purification methods to isolate the pure this compound.

- Industrial processes may employ continuous flow reactors and automated purification systems to enhance throughput and product purity.

Research Findings and Analysis

- The hydroxyl group at position 4 plays a crucial role in biological activity but can affect metabolic stability.

- Modifications at the benzyl group (e.g., different substituents on the aromatic ring) can influence pharmacokinetics and activity.

- The compound undergoes typical pyrazole reactions such as oxidation (to pyrazole oxides), reduction (to pyrazoline derivatives), and substitution at benzyl or methyl positions.

- The direct amine-based synthesis method offers a streamlined route with fewer steps and milder conditions compared to traditional hydrazine-based methods.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Industrial Applicability |

|---|---|---|---|---|

| Cyclocondensation | Simple, good yields | Requires acid catalysts | Moderate to high | Yes |

| N-Alkylation | Direct benzylation, versatile | Requires strong base, dry solvent | Good | Yes |

| Pd-Catalyzed Coupling | High efficiency, scalable | Requires Pd catalyst, CO handling | High | Yes |

| Direct from Primary Amines | Mild conditions, no hydrazine | Moderate yield, optimization needed | ~44 | Potentially |

化学反应分析

Oxidation Reactions

The hydroxyl group at position 4 and the pyrazole ring’s electron-rich nature make the compound susceptible to oxidation:

Mechanistic Insights :

-

Oxidation with KMnO₄ proceeds via cleavage of the C–OH bond, forming a carbonyl intermediate that further oxidizes to a carboxylic acid .

-

CrO₃-mediated oxidation favors ketone formation due to steric protection of the benzyl group.

Substitution Reactions

The hydroxyl group and aromatic positions undergo nucleophilic/electrophilic substitutions:

Nucleophilic Substitution at C4

| Reagent | Product | Conditions |

|---|---|---|

| POCl₃ | 4-Chloropyrazole derivative | Reflux in DMF, 80°C . |

| NH₃ (aq.) | 4-Aminopyrazole derivative | High-pressure autoclave . |

Electrophilic Aromatic Substitution

Electrophiles target the pyrazole ring’s C3 and C5 positions, influenced by the electron-donating benzyl group:

| Reagent | Position Substituted | Product |

|---|---|---|

| Br₂/FeBr₃ | C5 | 5-Bromo-1-(3,5-dimethylbenzyl)-1H-pyrazol-4-ol |

| HNO₃/H₂SO₄ | C3 | 3-Nitro derivative |

Key Finding : Bromination at C5 occurs regioselectively due to directing effects of the hydroxyl and benzyl groups .

Condensation Reactions

The hydroxyl group participates in condensation with carbonyl compounds:

| Reagent | Product | Conditions |

|---|---|---|

| Acetylacetone | Pyrazolo[3,4-b]pyran derivative | HCl catalysis, 60°C . |

| 4-Fluorophenylacetone | Chalcone-like enone | Base-mediated Knoevenagel . |

Example Reaction :

1-(3,5-Dimethyl-benzyl)-1H-pyrazol-4-ol reacts with 4-fluorophenylacetone under basic conditions to yield (E)-3-(1-(3,5-dimethylbenzyl)-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one, confirmed by X-ray crystallography .

Reduction Reactions

Limited reduction occurs due to the aromatic pyrazole ring, but side-chain modifications are feasible:

| Reagent | Product | Conditions |

|---|---|---|

| H₂/Pd-C | Saturated pyrazoline derivative | High-pressure hydrogenation. |

| NaBH₄/MeOH | Retention of pyrazole ring; reduction of ketone intermediates | Room temperature . |

Note : Full saturation of the pyrazole ring requires harsh conditions (>100 atm H₂) and is rarely reported.

Comparative Reactivity with Analogues

| Compound | Oxidation | Substitution | Condensation |

|---|---|---|---|

| 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol | Moderate | High | High |

| 1-Phenylpyrazol-4-ol | High | Moderate | Low |

| 3,5-Dimethylpyrazole | Low | Low | N/A |

Key Trends :

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 1-(3,5-Dimethyl-benzyl)-1H-pyrazol-4-ol exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, a study by Zhang et al. (2020) reported that derivatives of pyrazol-4-ol exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in macrophages. A notable study by Kumar et al. (2021) highlighted its ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

Agricultural Science

Pesticidal Properties

In agricultural research, this compound has been evaluated for its pesticidal properties. A study conducted by Li et al. (2019) found that this compound effectively controls certain pests, including aphids and whiteflies, which are significant threats to crop yields. The compound's mode of action involves disrupting the nervous system of these pests, leading to their mortality.

Herbicidal Activity

Additionally, this pyrazole derivative has shown potential as a herbicide. Research indicates that it can inhibit the growth of specific weed species without adversely affecting crop plants. A field trial reported by Chen et al. (2022) demonstrated that formulations containing this compound significantly reduced weed biomass while promoting the growth of target crops.

Material Science

Polymer Chemistry

In material science, this compound is being explored for its role in polymer chemistry. Its ability to act as a stabilizing agent in polymer matrices has been documented. For instance, a study by Wang et al. (2023) illustrated how incorporating this compound into polyvinyl chloride (PVC) improved thermal stability and mechanical properties.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anti-inflammatory Effects | Inhibits NF-kB signaling pathway | |

| Agricultural Science | Pesticidal Properties | Controls aphids and whiteflies |

| Herbicidal Activity | Reduces weed biomass while promoting crop growth | |

| Material Science | Polymer Chemistry | Improves thermal stability in PVC |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Zhang et al. (2020) tested various concentrations of this compound against multiple bacterial strains. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) as low as 32 µg/mL for E. coli.

Case Study 2: Agricultural Application

Li et al. (2019) conducted field trials to assess the effectiveness of this compound as a pesticide on tomato plants infested with aphids. The application led to a 75% reduction in pest populations compared to untreated controls over four weeks.

作用机制

The mechanism of action of 1-(3,5-Dimethyl-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituents on the pyrazole ring critically determine chemical behavior:

- The hydroxyl group at position 4 increases polarity and hydrogen-bonding capacity .

- 1-(2,4-Dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol (): The 2,4-dinitrophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups create electronic asymmetry, accelerating ring-opening reactions but reducing thermal stability compared to the target compound .

Table 1: Substituent Comparison

| Compound | Substituents (Position) | Electronic Effects | Key Reactivity Traits |

|---|---|---|---|

| Target Compound | 3,5-Dimethylbenzyl (1), OH (4) | Electron-donating, H-bonding | High stability, moderate reactivity |

| 1-(2,4-Dinitrophenyl)-... | 2,4-DNP (1), 4-MeOPh (5) | Electron-withdrawing/donating mix | Acidic, prone to reduction |

| 1-(Cyclohexylmethyl)-... | Cyclohexylmethyl (1), OH (4) | Steric hindrance, lipophilic | Low polarity, high lipophilicity |

Physicochemical Properties

- Crystallinity and Hydrogen Bonding: The hydroxyl group in the target compound facilitates hydrogen bonding, as seen in tris(2-hydroxy-3,5-dimethylbenzyl)amine (), which forms a monoclinic crystal system (a=11.5900 Å, β=110.693°) with extensive H-bond networks . Similar packing behavior is expected for the target compound, enhancing melting points relative to non-hydroxylated analogs.

- Solubility : The dimethylbenzyl group increases hydrophobicity, but the hydroxyl group counterbalances this via polar interactions. In contrast, the cyclohexylmethyl analog () exhibits lower aqueous solubility due to greater lipophilicity .

- Thermal Stability : Electron-donating groups (e.g., methyl) in the target compound improve thermal stability compared to electron-withdrawing nitro groups in derivatives .

生物活性

1-(3,5-Dimethyl-benzyl)-1H-pyrazol-4-ol, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 3,5-dimethylbenzyl group at the first position and a hydroxyl group at the fourth position. This unique structure enhances its reactivity and biological interactions. The presence of the hydroxyl group is particularly significant as it facilitates hydrogen bonding with biological targets, potentially influencing enzyme activities and receptor functions.

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. Notably, derivatives such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells). These compounds were shown to inhibit mTORC1 activity and modulate autophagy, indicating a novel mechanism of action in cancer therapy .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | < 0.5 | mTORC1 inhibition, autophagy modulation |

| This compound | Various | TBD | TBD |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties . Pyrazole derivatives have been reported to possess significant anti-inflammatory activities comparable to standard treatments such as diclofenac sodium. The mechanism involves modulation of inflammatory pathways and inhibition of specific enzymes related to inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways. For example, it affects ammonia monooxygenase (AMO), which plays a role in nitrogen metabolism.

- Autophagy Modulation : By affecting mTORC1 signaling pathways, the compound can enhance basal autophagy while disrupting autophagic flux under nutrient-deficient conditions. This selective modulation may provide therapeutic advantages in targeting cancer cells that rely on autophagy for survival .

- Antioxidant Activity : The hydroxyl group contributes to antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress in cells.

Case Studies

A recent study evaluated the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides on cancer cells under varying nutrient conditions. The findings indicated that these compounds not only reduced cell proliferation but also interfered with autophagic processes by inhibiting mTORC1 reactivation following starvation/refeeding cycles. This suggests a potential application for these compounds in treating tumors characterized by metabolic stress .

常见问题

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(3,5-Dimethyl-benzyl)-1H-pyrazol-4-ol, and how can reaction parameters be optimized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via substitution reactions on preformed pyrazole scaffolds. For example, refluxing ethanol with stoichiometric equivalents of substituted benzyl halides and pyrazole precursors under basic conditions (e.g., K₂CO₃) can yield the target compound . Optimization involves adjusting solvent polarity (e.g., DMF for slower kinetics), temperature (60–80°C for controlled substitution), and catalyst choice (e.g., phase-transfer catalysts for heterogeneous systems). Monitoring reaction progress via TLC or HPLC ensures intermediate purity before final purification by recrystallization or column chromatography.

Advanced: How do electron-donating/withdrawing substituents on the benzyl group influence the spectroscopic properties of this compound?

Methodological Answer:

Substituents alter electron density, affecting NMR and IR spectra. For instance, electron-withdrawing groups (e.g., nitro) deshield aromatic protons, shifting -NMR signals downfield (e.g., 7.41–9.27 ppm for nitro-substituted analogs) compared to unsubstituted analogs . IR spectroscopy reveals changes in O–H stretching (pyrazole-OH) due to hydrogen bonding disruptions. Computational tools like DFT can model substituent effects on spectral profiles, guiding experimental assignments. Researchers should compare synthetic analogs with controlled substituent variations to isolate electronic vs. steric contributions .

Basic: What crystallographic techniques are recommended for resolving the solid-state structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL for refinement is standard . Crystals grown via slow evaporation (e.g., ethanol/water mixtures) should be mounted on a diffractometer with Mo-Kα radiation. ORTEP-III aids in visualizing thermal ellipsoids and hydrogen-bonding networks . For challenging crystals (e.g., twinning), high-resolution data collection (≤0.8 Å) and SHELXD for phase solving improve accuracy. Data validation using PLATON or Mercury ensures geometric correctness .

Advanced: How can researchers address discrepancies between computational predictions and experimental data in pyrazole derivative reactivity?

Methodological Answer:

Discrepancies often arise from solvation effects or transition-state barriers not captured in gas-phase DFT models. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., water or ethanol) improve reaction pathway accuracy . Experimental validation via kinetic studies (e.g., monitoring Arrhenius parameters) or isotopic labeling (e.g., -NMR) can identify overlooked intermediates. Collaborative use of software like Gaussian (for computation) and SHELX (for crystallography) bridges theory-experiment gaps .

Advanced: What strategies enhance the pharmacological profiling of this compound derivatives in cancer research?

Methodological Answer:

Rational drug design involves introducing bioisosteres (e.g., replacing hydroxyl with fluorinated groups for metabolic stability) and assessing binding via molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) . In vitro assays (e.g., MTT for cytotoxicity) should use structurally diverse analogs to establish SAR. Patent data (e.g., Novartis’ pyrazole-based anticancer agents) provide inspiration for functional group prioritization . ADMET predictions (e.g., SwissADME) guide lead optimization before in vivo testing .

Basic: How is the purity of this compound validated in synthetic workflows?

Methodological Answer:

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm. Complementary techniques include:

- - and -NMR for structural integrity .

- Mass spectrometry (ESI-MS) for molecular ion confirmation.

- Melting point consistency (±2°C deviation indicates impurities).

Recrystallization from ethanol/water (1:1) or preparative TLC (silica gel, ethyl acetate/hexane) removes byproducts .

Advanced: What mechanistic insights explain regioselectivity in the alkylation of pyrazole derivatives like this compound?

Methodological Answer:

Regioselectivity is governed by steric and electronic factors. Alkylation at the pyrazole N1-position is favored due to lower steric hindrance compared to N2. Computational studies (e.g., NBO analysis) reveal higher electron density at N1, enhancing nucleophilicity . Kinetic control (low-temperature reactions) vs. thermodynamic control (prolonged heating) can shift product ratios. Solvent polarity (e.g., DMF stabilizes transition states) further modulates selectivity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) to avoid dermal contact.

- Work in a fume hood to prevent inhalation of fine powders.

- Store in airtight containers away from light (prevents photodegradation).

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers leverage high-throughput screening (HTS) to identify novel applications of this compound derivatives?

Methodological Answer:

HTS pipelines integrate automated synthesis (e.g., microwave-assisted reactions) and robotic assay platforms. For example:

- Library generation via parallel synthesis (96-well plates).

- Functional screens: Enzyme inhibition (e.g., fluorescence-based kinase assays) .

- Data analysis: Machine learning (e.g., Random Forest) identifies hit compounds with desired activity.

Collaboration with crystallography teams (using SHELX-refined structures) accelerates hit-to-lead transitions .

Advanced: What analytical challenges arise in characterizing tautomeric forms of this compound, and how are they resolved?

Methodological Answer:

Tautomerism between enol and keto forms complicates spectral interpretation. Strategies include:

- Variable-temperature -NMR to observe exchange broadening (e.g., OH proton at δ 6.00 ppm ).

- IR spectroscopy to distinguish O–H (enol) vs. C=O (keto) stretches.

- X-ray crystallography to "freeze" the dominant tautomer in the solid state .

Computational modeling (e.g., Gibbs free energy calculations) predicts equilibrium populations under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。